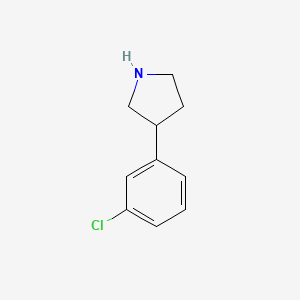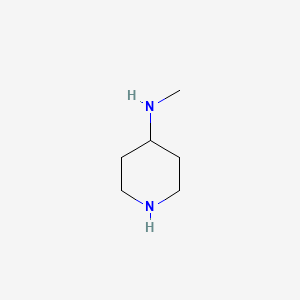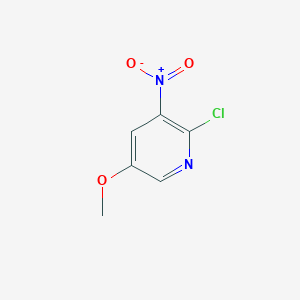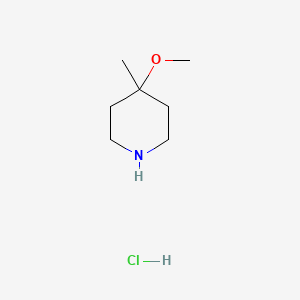
3-(3-Chlorophenyl)pyrrolidine
Overview
Description
“3-(3-Chlorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H12ClN . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “3-(3-Chlorophenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring attached to a 3-chlorophenyl group . The average mass of the molecule is 181.662 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(3-Chlorophenyl)pyrrolidine” were not found in the available resources, pyrrolidine compounds are known to be versatile in chemical reactions .
Physical And Chemical Properties Analysis
“3-(3-Chlorophenyl)pyrrolidine” is a solid substance . More specific physical and chemical properties were not found in the available resources.
Scientific Research Applications
Diabetes Treatment
Pyrrolidine derivatives have been studied for their potential to reduce blood glucose levels, which can be beneficial in treating conditions like hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Drug Discovery
In drug discovery, pyrrolidine is a versatile scaffold that can be modified to enhance potency and selectivity for various targets. For instance, compounds with a pyrrolidine structure have shown promise in targeting RORγt for potential therapeutic effects .
Antibacterial Activity
Pyrrolidine core skeletons have been incorporated into compounds that exhibit antibacterial activity. For example, a compound with a fused bicyclic pyrrolidine ring was found to be more active against A. baumannii than the reference antibiotic ampicillin .
Anticonvulsant and Antinociceptive Activity
Derivatives of pyrrolidine have been synthesized for their potential anticonvulsant and analgesic properties. These compounds could serve as leads for the development of new treatments for convulsions and pain management .
Anti-inflammatory Applications
Pyrrolidine derivatives have also been explored for their anti-inflammatory properties, particularly in targeting COX-2 enzymes which are involved in inflammation and pain signaling pathways .
Pharmacological Potential of Indole Derivatives
Indole derivatives, which can be structurally related to pyrrolidine compounds, have diverse biological and clinical applications including hormonal activity in plants and various pharmacological activities in humans .
Each of these fields presents unique opportunities for the application of 3-(3-Chlorophenyl)pyrrolidine in scientific research. The compound’s efficacy in these areas would depend on further studies and clinical trials.
MDPI - Biological Activity of Pyrrolo[3,4-c]pyridine Springer - Pyrrolidine in Drug Discovery Frontiers - Pyrrolidine Core Skeletons MDPI - Anticonvulsant and Antinociceptive Activity SpringerOpen - Biological Potential of Indole Derivatives
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been known to interact with various receptors and channels, including neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .
Mode of Action
For instance, some pyrrolidine derivatives have been shown to interact with neuronal voltage-sensitive sodium and L-type calcium channels , which could potentially alter the electrical activity of neurons.
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that 3-(3-Chlorophenyl)pyrrolidine could potentially affect multiple biochemical pathways.
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives have been studied, and these compounds are known to be used widely by medicinal chemists due to their ability to efficiently explore the pharmacophore space .
Result of Action
Given the broad spectrum of biological activities associated with pyrrolidine derivatives , it’s plausible that 3-(3-Chlorophenyl)pyrrolidine could have diverse molecular and cellular effects.
Action Environment
It’s important to note that the biological activity of pyrrolidine derivatives can be influenced by the spatial orientation of substituents and the different stereoisomers .
properties
IUPAC Name |
3-(3-chlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSUFJMIMCTWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592920 | |
| Record name | 3-(3-Chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914299-59-5 | |
| Record name | 3-(3-Chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-chlorophenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B1592106.png)
![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1592108.png)


![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1592113.png)





![11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate](/img/structure/B1592122.png)
